molecular formula C13H16N2O2S B2902495 ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 1710661-68-9

ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2902495
CAS No.: 1710661-68-9
M. Wt: 264.34
InChI Key: BWKMHRAMXVVZQN-UHFFFAOYSA-N
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Description

Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propyl group at position 4, a 1H-pyrrol-1-yl moiety at position 2, and an ethyl ester at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is central to its structural and electronic properties. The ethyl ester group enhances lipophilicity compared to its carboxylic acid counterpart, making it more suitable for applications requiring membrane permeability, such as pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-7-10-11(12(16)17-4-2)18-13(14-10)15-8-5-6-9-15/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMHRAMXVVZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring: This can be achieved through the reaction of propylamine with carbon disulfide and ethyl chloroformate under basic conditions.

  • Introduction of the Pyrrole Ring: The pyrrole ring can be introduced by reacting the thiazole intermediate with 1H-pyrrole in the presence of a suitable catalyst.

  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylate group.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Amines, alcohols, and suitable solvents like dimethylformamide (DMF)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, aldehydes

  • Substitution: Amides, esters

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate, we compare it with three analogous thiazole derivatives (Table 1). Key differences in substituents, molecular weight, and functional groups are analyzed to infer physicochemical and biological behaviors.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name CAS Number Molecular Weight Key Substituents (Positions) Functional Groups
This compound Not available ~213.24* 4-propyl, 2-pyrrole, 5-ethyl ester Ester, aromatic N, pyrrole
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid 1017273-17-4 203.24 4-propyl, 2-pyrrole, 5-carboxylic acid Carboxylic acid, aromatic N
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 175277-03-9 329.31 4-methyl, 2-CF₃-phenyl, 5-ethyl ester Ester, CF₃, aromatic ring
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid Not available 238.24 2-amino, 5-F-phenyl, 4-carboxylic acid Carboxylic acid, amino, F

*Estimated based on the acid form (203.24) + ethyl ester addition.

Substituent Effects on Electronic and Steric Properties

  • Propyl vs. Methyl at Position 4: The propyl group in the target compound increases lipophilicity (logP) compared to the methyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate. This may enhance membrane permeability but reduce aqueous solubility.
  • Pyrrole vs. Trifluoromethylphenyl at Position 2 : The 1H-pyrrol-1-yl group participates in π-π stacking and weak hydrogen bonding (via lone pairs on nitrogen), whereas the 4-(trifluoromethyl)phenyl group in the CF₃ analog is strongly electron-withdrawing, enhancing stability against metabolic oxidation. The latter’s bulkiness may sterically hinder interactions in biological systems .
  • Ethyl Ester vs. Carboxylic Acid at Position 5: The ester group in the target compound reduces polarity compared to the carboxylic acid derivatives (e.g., 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid), improving lipid solubility but diminishing hydrogen-bond donor capacity .

Hydrogen Bonding and Crystal Packing

The pyrrole moiety in the target compound can act as a hydrogen-bond acceptor, while the ethyl ester’s carbonyl oxygen serves as an acceptor. In contrast, 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid exhibits stronger hydrogen-bond donor capacity (via -NH₂ and -COOH groups), likely leading to more robust crystalline networks . The trifluoromethylphenyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate may disrupt hydrogen bonding due to its hydrophobic nature, favoring van der Waals interactions instead .

Biological Activity

Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₂O₂S
  • Molecular Weight : 225.30 g/mol
  • CAS Number : 1031672-01-1

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antibacterial properties. This compound has been evaluated against various bacterial strains. In a study comparing several thiazole derivatives, this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like oxytetracycline .

Bacterial Strain MIC (µg/mL) Standard Control (µg/mL)
Staphylococcus aureus3.124 (Oxytetracycline)
Bacillus cereus6.258 (Oxytetracycline)
Escherichia coli12.510 (Ciprofloxacin)

Anticancer Activity

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. This compound was tested for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Antioxidant Properties : It may also exhibit antioxidant activity, reducing oxidative stress in cells.

Study on Antibacterial Efficacy

A comprehensive study evaluated various thiazole derivatives, including this compound, against a panel of bacterial strains. The results indicated that this compound had a twofold increase in antibacterial efficacy compared to traditional antibiotics .

Evaluation of Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis at concentrations below those toxic to normal cells .

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